Lmp7-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LMP7-IN-1 is a Boronic acid derivative and a potent, selective immunoproteasome subunit LMP7 (β5i) inhibitor . It has an IC50 of 1.83 nM . It’s used for research purposes .
Molecular Structure Analysis
The molecular weight of LMP7-IN-1 is 430.28 . Its molecular formula is C20H23BN2O6S . The SMILES representation of its structure isCN=S(C(C=CC=C1)=C1COC(NC@HO)CC2=COC3=CC=CC=C23)=O)(C)=O
. Physical And Chemical Properties Analysis
LMP7-IN-1 is soluble in DMSO at a concentration of 250 mg/mL (759.51 mM) . It should be stored at -20°C .Scientific Research Applications
1. Role in Type 1 Diabetes Mellitus
Research has shown that the large multifunctional proteasome 7 (LMP7) gene polymorphism is related to susceptibility to type 1 diabetes mellitus (DM-1) in the south Chinese Han population. The LMP7-B/B genotype may act as a protective genotype, while the LMP7-B/A genotype could be a susceptible genotype for DM-1. This relationship is not affected by the DR3 gene, and the LMP7 gene does not appear to be associated with the age of diabetic onset (Ding, Cheng, Fu, Yan, & Yang, 2001).
2. Immunoproteasome and Antigen Processing
LMP7, as an immunoproteasome subunit, plays a critical role in major histocompatibility complex class I antigen processing. The mechanism of its expression involves the interferon (IFN) regulatory factor-1 (IRF-1), which is key in IFN-γ-dependent LMP7 expression (Namiki, Nakamura, Oshima, Yamazaki, Sekine, Tsuchiya, Okamoto, Kanai, & Watanabe, 2005).
3. Potential Therapeutic Target in Autoimmune Disorders
LMP7 has been identified as a potential therapeutic target in autoimmune disorders. Selective inhibition of LMP7 has been shown to block cytokine production and attenuate the progression of experimental arthritis, highlighting its role in controlling pathogenic immune responses (Muchamuel, Basler, Aujay, Suzuki, Kalim, Lauer, Sylvain, Ring, Shields, Jiang, Shwonek, Parlati, Demo, Bennett, Kirk, & Groettrup, 2009).
4. Impact on Obesity and Metabolic Disorders
LMP7 deficiency in mice has shown resistance to obesity, improved glucose intolerance, and insulin sensitivity in high-fat diet-fed mice. This suggests a novel role for LMP7 in the pathophysiology of obesity and metabolic disorders, highlighting its influence on inflammatory responses (Kimura, Usui, Karasawa, Kawashima, Shirasuna, Inoue, Komada, Kobayashi, Mizushina, Kasahara, Suzuki, Iwasaki, Yada, Caturegli, & Takahashi, 2015).
Mechanism of Action
properties
IUPAC Name |
[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDLTYXNINJON-OYNZBZHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((R)-2-(Benzofuran-3-yl)-1-((1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxamido)ethyl)boronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.